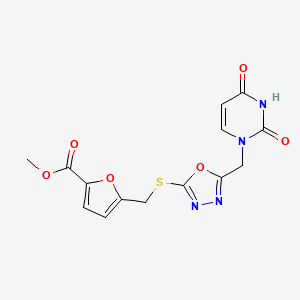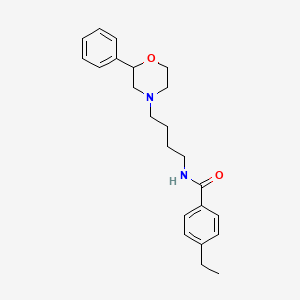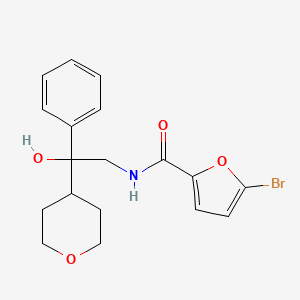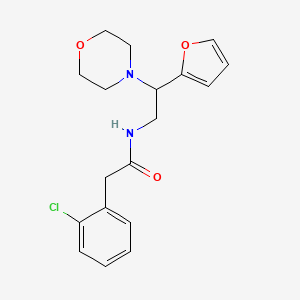![molecular formula C19H16ClN3O5 B3002270 6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1207013-06-6](/img/structure/B3002270.png)
6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" is a complex organic molecule that appears to be related to the family of benzotriazoles and benzimidazoles, which are often studied for their potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and can provide insight into the chemical behavior and properties that might be expected from the compound .
Synthesis Analysis
The synthesis of related compounds, such as benzimidazoles, has been described using analytical data and various spectroscopic methods, including FT-IR, FT-Raman, NMR, and ESI-MS . These techniques are crucial for confirming the structure of synthesized compounds. The synthesis process typically involves the formation of bonds between different rings and substituents, which can be inferred to be similar in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows that the bond angles and dihedral angles between planar moieties can vary significantly, which affects the overall conformation of the molecule . For the compound "6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one", similar variations in bond angles and dihedral angles can be expected, influencing its three-dimensional shape and possibly its biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the reactivity of similar compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, chlorine atoms can induce a positive charge on adjacent carbon atoms due to their electron-withdrawing nature . This can affect the compound's reactivity in substitution reactions or its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been characterized, showing that substituents like methoxy groups can affect the stability and decomposition points of these compounds . The presence of chlorine atoms can also influence the charge distribution within the molecule, which is important for understanding its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and potential biological activity.
Scientific Research Applications
Synthesis and Derivative Research
This compound is primarily involved in the synthesis of novel derivatives, such as those found in [1,4]benzoxazinone derivatives. Guguloth (2021) synthesized novel derivatives, including 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, using methods that could relate to the synthesis of the specified compound (Guguloth, 2021).
Antimicrobial and Antiproliferative Activities
Compounds structurally similar to 6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one have been studied for their antimicrobial and antiproliferative properties. For instance, Al-Wahaibi et al. (2021) conducted research on 1,3,4-Oxadiazole N-Mannich bases, exploring their antimicrobial and anti-proliferative activities (Al-Wahaibi et al., 2021).
Biological Activity Studies
Several studies have been conducted on the biological activities of related compounds, which could give insights into the potential applications of the compound . For example, a study on 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring showed these compounds possess significant analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Novel Synthesis Methods
Researchers have also focused on developing novel methods for synthesizing compounds with structural similarities, which could potentially be applied to 6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. Prajapati et al. (2019) developed a one-pot method for the synthesis of 4H-benzo[e][1,3]oxazin-4-ones, showcasing innovative approaches to creating such compounds (Prajapati et al., 2019).
properties
IUPAC Name |
6-chloro-4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-25-15-5-3-4-12(18(15)26-2)19-21-16(28-22-19)9-23-13-8-11(20)6-7-14(13)27-10-17(23)24/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVPOOGYHZCUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)


![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3002196.png)


![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)


methanone](/img/structure/B3002207.png)
